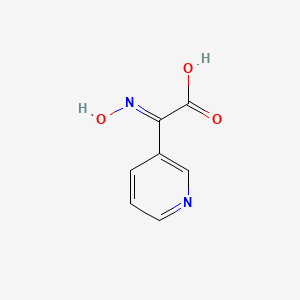
(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid is an organic compound with a unique structure that includes a pyridine ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid typically involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino group. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo compounds.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxaldehyde: A precursor in the synthesis of (2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid.
Hydroxylamine hydrochloride: Used to introduce the hydroxyimino group.
2-hydroxyimino-2-phenylacetic acid: A similar compound with a phenyl group instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific structure, which combines a pyridine ring with a hydroxyimino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-2-1-3-8-4-5/h1-4,12H,(H,10,11)/b9-6+ |
InChI Key |
HXQUIONKMXRBQC-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N\O)/C(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















